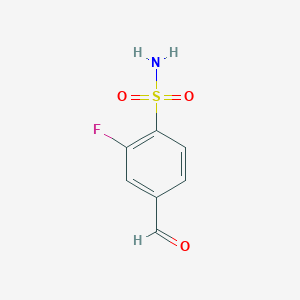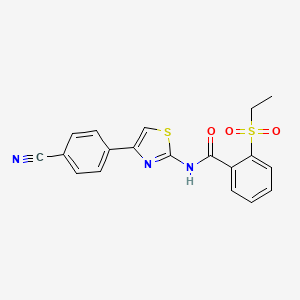
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, also known as CTB or Compound 1, is a small molecule compound that has been the subject of scientific research due to its potential therapeutic applications. CTB was first synthesized in 2005 by researchers at the University of Oxford and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications.
科学的研究の応用
Antioxidant Capacity and Reaction Pathways
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, due to its chemical structure, may play a significant role in antioxidant capacity assays and reactions. A study elaborates on the reaction pathways involved in the ABTS/PP decolorization assay of antioxidant capacity, highlighting the specificity of certain antioxidants to form coupling adducts with radicals, which could be relevant for compounds with similar structural features (Ilyasov et al., 2020).
Sulfonamides: Chemical Properties and Applications
Sulfonamides, a class of compounds to which N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide belongs, are discussed extensively for their wide range of applications, including as carbonic anhydrase inhibitors (CAIs), antiepileptics, and COX2 inhibitors. This review highlights the diverse therapeutic potentials of sulfonamides, suggesting that similar compounds could have significant biomedical applications (Carta et al., 2012).
DNA Binding and Molecular Interactions
Compounds with structural similarity to N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, like Hoechst 33258, demonstrate strong binding to the minor groove of double-stranded DNA, indicating potential applications in molecular biology for chromosome and nuclear staining. This review suggests that such compounds could be valuable in studying DNA-protein interactions and the development of novel diagnostics tools (Issar & Kakkar, 2013).
Synthetic Methodologies and Biological Importance
The synthesis and biological significance of 2-(thio)ureabenzothiazoles, which share structural features with N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, are explored. This class of compounds exhibits a broad spectrum of biological activities, making them of great importance in medicinal chemistry for the treatment of various diseases, including rheumatoid arthritis and systemic lupus erythematosus. The review emphasizes the synthetic methodologies and potential pharmacological activities of such compounds (Rosales-Hernández et al., 2022).
Optoelectronic Material Applications
Quinazolines and pyrimidines, related to the structural motif of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, find applications in optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. This suggests that N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide could potentially be explored for similar applications (Lipunova et al., 2018).
特性
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-2-27(24,25)17-6-4-3-5-15(17)18(23)22-19-21-16(12-26-19)14-9-7-13(11-20)8-10-14/h3-10,12H,2H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIMOVVLMHJDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Cycloheptyl(methyl)amino]propanoic acid;hydrochloride](/img/structure/B2983865.png)
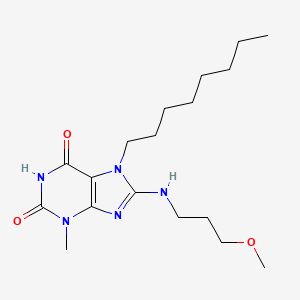
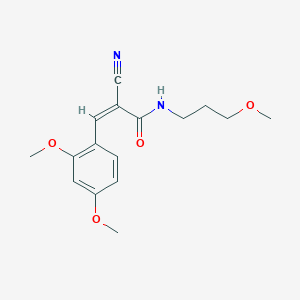

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2983870.png)

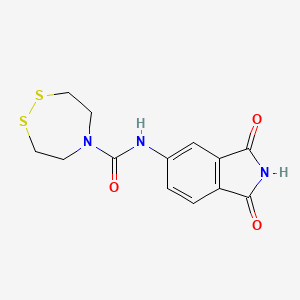
![Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate](/img/structure/B2983878.png)
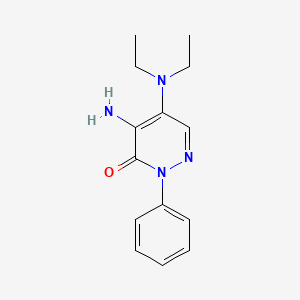
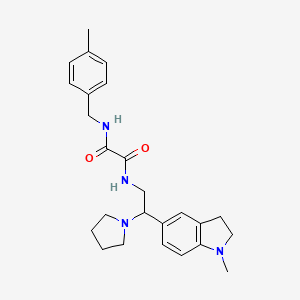
![4-(2-Oxopiperidin-3-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2983881.png)

